2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol
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Overview
Description
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol is a complex organic compound with a unique structure that includes multiple methoxy groups, a methyl group, and a methylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol involves multiple steps, starting from simpler aromatic compounds. The process typically includes:
Formation of the core structure: This involves the cyclization of aromatic precursors under specific conditions to form the benzobenzazecin core.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the methylsulfanylmethyl group:
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy and methylsulfanylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-trimethoxy-5-methylbenzene: Shares the trimethoxy and methyl groups but lacks the complex benzobenzazecin structure.
1,2,3-trimethoxy-5-(methoxymethyl)benzene: Similar in having methoxy groups but differs in the overall structure and functional groups.
Uniqueness
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol is unique due to its complex structure, which includes multiple functional groups and a large, fused ring system. This complexity gives it distinct chemical and biological properties compared to simpler compounds.
Properties
CAS No. |
59572-01-9 |
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Molecular Formula |
C23H31NO4S |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol |
InChI |
InChI=1S/C23H31NO4S/c1-24-8-6-7-15-10-21(26-2)20(25)12-18(15)17(14-29-5)9-16-11-22(27-3)23(28-4)13-19(16)24/h10-13,17,25H,6-9,14H2,1-5H3 |
InChI Key |
XAFWGHOZLJYTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=CC(=C(C=C2C(CC3=CC(=C(C=C31)OC)OC)CSC)O)OC |
Origin of Product |
United States |
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